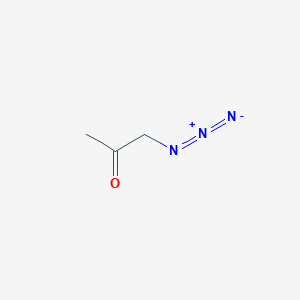

Azidoacetone

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C3H5N3O |

|---|---|

分子量 |

99.09 g/mol |

IUPAC 名称 |

1-azidopropan-2-one |

InChI |

InChI=1S/C3H5N3O/c1-3(7)2-5-6-4/h2H2,1H3 |

InChI 键 |

LLJHECWEERQANS-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)CN=[N+]=[N-] |

产品来源 |

United States |

Advanced Methodologies for Azidoacetone Synthesis

Nucleophilic Displacement Strategies in α-Azido Ketone Formation

The most fundamental approach to synthesizing α-azido ketones, including azidoacetone, involves the nucleophilic displacement of a suitable leaving group by an azide (B81097) anion. This method is valued for its directness and operational simplicity.

The classical and most direct synthesis of this compound proceeds via a nucleophilic substitution (SN2) reaction using a halogenated ketone precursor. Chloroacetone (B47974) is commonly employed for this purpose, reacting with an azide salt, typically sodium azide. nih.govunideb.hu This reaction is often carried out in a polar aprotic solvent like acetone (B3395972) to facilitate the dissolution of the reactants and promote the substitution mechanism. semanticscholar.org A multi-gram scale synthesis has been reported, achieving a 96% yield by reacting chloroacetone with sodium azide in dry acetone at room temperature for 24 hours. semanticscholar.orguniovi.es The carbonyl group activates the adjacent α-carbon, making it highly susceptible to nucleophilic attack by the azide ion. nih.gov

Table 1: Synthesis of this compound from Chloroacetone A representative procedure for the synthesis of this compound via nucleophilic substitution.

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield |

| Chloroacetone | Sodium Azide | Dry Acetone | 24 hours | Room Temp. | 96% semanticscholar.orguniovi.es |

While the use of α-halo ketones is traditional, the efficiency of azide ion incorporation can be influenced by several factors, leading to various optimization strategies. nih.gov Research has focused on improving yields, reaction times, and environmental compatibility. One approach involves using alternative leaving groups that are more reactive than halides, such as nosyloxy or tosyloxy groups. chemrevlett.com

Another significant optimization involves the use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), under solvent-free conditions. tandfonline.com This method allows for the direct conversion of ketones into α-azidoketones at room temperature using a hypervalent iodine reagent, [hydroxy(tosyloxy)iodo]benzene, and sodium azide. tandfonline.com This protocol has been shown to be general for various ketones, providing high yields in a short time. tandfonline.com The choice of solvent can also be critical; for instance, in some syntheses of related α-azido ketones, isopropyl alcohol (i-PrOH) was found to be a highly effective medium, with reactivity optimized at elevated temperatures (e.g., 70 °C). mdpi.com

Synthesis from Halogenated Ketone Precursors (e.g., Chloroacetone)

Stereoselective Synthesis of this compound Derivatives

The synthesis of chiral molecules is a paramount objective in modern organic chemistry. For this compound, this translates to developing methods that can control the three-dimensional arrangement of atoms in its derivatives, leading to specific enantiomers or diastereomers.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of α-azido ketones, avoiding the use of metals. mdpi.com These methods utilize small, chiral organic molecules to induce enantioselectivity. A notable strategy involves the asymmetric azidation of α-carbonyl sulfoxonium ylides. nih.govrsc.org Using a chiral squaramide catalyst, a formal H-N₃ insertion proceeds with high efficiency and enantioselectivity, providing access to enantioenriched α-azido ketones bearing a labile tertiary stereocenter. nih.govrsc.org This approach complements other methods that are often limited to forming quaternary stereocenters. nih.gov

Table 2: Enantioselective Synthesis of α-Azido Ketone Derivatives via Organocatalysis Examples of substrates used in the asymmetric H-N₃ insertion of α-carbonyl sulfoxonium ylides catalyzed by a chiral squaramide.

| Substrate (Aryl Group) | Yield | Enantiomeric Excess (ee) |

| Phenyl | 98% | 96% |

| 4-Bromophenyl | 99% | 95% |

| 4-Chlorophenyl | 99% | 96% |

| 3-Methoxyphenyl | 98% | 95% |

| 2-Naphthyl | 98% | 96% |

| (Data sourced from a study on organocatalytic asymmetric azidation of sulfoxonium ylides. nih.gov) |

When this compound is used as a nucleophile in reactions that create a new stereocenter, such as an aldol (B89426) reaction, controlling the diastereoselectivity is crucial. The first organocatalytic, enantioselective direct aldol reaction between this compound and various aromatic aldehydes has been developed. uniovi.es This methodology employs a cooperative catalytic system of (S)-proline and a TBD-derived guanidinium (B1211019) salt. uniovi.es The reaction proceeds with high diastereoselectivity, preferentially forming the anti-α-azido-β-hydroxy ketone adducts. uniovi.es This level of control allows for the synthesis of specific diastereomers with high enantiomeric purity, which is a significant advancement over protocols that yield undesired mixtures of syn and anti isomers. uniovi.es

Table 3: Diastereoselective and Enantioselective Aldol Reaction of this compound Selected results from the organocatalyzed aldol reaction between this compound (5) and various aromatic aldehydes.

| Aldehyde | Yield (anti-7) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee) of anti-7 |

| 4-Nitrobenzaldehyde | 80% | 95:5 | 99% |

| 4-Chlorobenzaldehyde | 76% | 95:5 | 99% |

| 4-Bromobenzaldehyde | 81% | 95:5 | 99% |

| 2-Nitrobenzaldehyde | 82% | 95:5 | 99% |

| 2-Naphthaldehyde | 72% | 90:10 | 97% |

| (Data adapted from a study on the cooperative proline-guanidinium salt catalyzed synthesis of α-azido-β-hydroxy ketones. uniovi.es) |

Organocatalytic Approaches to Enantioselective Azidation

Emerging Synthetic Protocols for this compound

Beyond classical substitution, new synthetic strategies for α-azido ketones are continuously being developed. These emerging protocols often provide access to these compounds from different starting materials or under milder, more efficient conditions. One such method is the oxidative azidation of triisopropylsilyl enol ethers. nih.gov Another modern approach involves the direct vicinal oxy-azidation of unsaturated carbon-carbon bonds, which offers a facile route to α-azido ketones from simple alkenes. chemrevlett.com Furthermore, iron-catalyzed acyl-azidation of alkenes using aldehydes as acyl radical precursors and trimethylsilyl (B98337) azide (TMSN₃) as the azide source provides a mild route to unsymmetrical β-azido ketones, which can be precursors to α-azido ketones. organic-chemistry.org

One-Pot and Multicomponent Reactions

While specific literature detailing a multicomponent reaction for the direct synthesis of this compound is not prevalent, the principles of MCRs can be applied to its synthesis. For instance, a hypothetical one-pot synthesis could involve the in-situ generation of an electrophilic acetone equivalent followed by nucleophilic attack by an azide source and subsequent reaction with another component. The development of such a process would be highly desirable for its potential to rapidly generate functionalized derivatives of this compound.

One-pot syntheses, a related strategy, have been successfully employed for the preparation of various organic azides from alcohols. researchgate.net These methods often involve the conversion of the alcohol to a good leaving group, followed by nucleophilic substitution with an azide salt, all in a single reaction vessel. researchgate.net Adapting such a one-pot approach, for example from a precursor like 1-hydroxyacetone, could provide a more direct and efficient route to this compound compared to traditional multi-step procedures.

Table 1: Comparison of Synthetic Methodologies

| Feature | Traditional Synthesis | One-Pot/Multicomponent Synthesis |

| Number of Steps | Multiple | Single |

| Intermediate Isolation | Required | Avoided |

| Reaction Time | Longer | Shorter |

| Solvent Consumption | Higher | Lower |

| Atom Economy | Lower | Higher |

| Waste Generation | Higher | Lower |

Metal-Catalyzed Azidation Routes

The use of transition metal catalysts has revolutionized the synthesis of organic azides, providing milder reaction conditions and enhanced selectivity. Various metals, including copper, iron, and palladium, have been employed to facilitate the introduction of the azide functionality into organic molecules. mdpi.comnih.gov

The synthesis of this compound commonly proceeds via the nucleophilic substitution of a halogenated precursor, such as chloroacetone, with an azide salt like sodium azide. researchgate.net This transformation can be significantly enhanced by the use of metal catalysts. For example, the interaction of this compound with transition metals like nickel and cobalt has been studied, indicating the potential for metal-promoted reactions. researchgate.net

Copper-catalyzed azidation reactions are particularly well-explored. These can involve the azidation of C-H bonds, carbon-carbon double bonds, and carbonyl compounds. nih.gov In the context of this compound synthesis, a copper catalyst could facilitate the displacement of the halide from chloroacetone by the azide anion. Research into the azidation of α-bromo ketones has shown that chiral catalysts can even lead to the formation of chiral α-azido ketones with high enantioselectivity. organic-chemistry.org

Iron-catalyzed radical alkylazidation of electron-deficient alkenes provides another modern route to α-azido ketones. organic-chemistry.org While not a direct synthesis of this compound from a simple acetone precursor, this methodology highlights the power of metal catalysis in forming the crucial C-N bond of the azido (B1232118) group in a ketone structure.

Table 2: Overview of Metal-Catalyzed Azidation Reactions for α-Azidoketone Synthesis

| Catalyst Type | Substrate Type | Azide Source | Key Features |

| Copper (Cu) | α-Halo ketones, Alkenes, Carbonyls | Sodium Azide, TMSN₃ | Mild conditions, High yields, Potential for asymmetric synthesis. nih.govorganic-chemistry.org |

| Iron (Fe) | Electron-deficient alkenes | Trimethylsilyl azide (TMSN₃) | Radical mechanism, Good functional group tolerance. organic-chemistry.org |

| Palladium (Pd) | Allylic acetates/phosphates | - | Efficient for allylic azides. mdpi.com |

| Zinc (Zn) | β-Ketoesters, Silyl enol ethers | IBX-N₃ | Utilizes a non-toxic metal and hypervalent iodine reagent. mdpi.com |

The ongoing development of novel metal catalysts and catalytic systems continues to expand the toolkit available to synthetic chemists for the efficient and selective preparation of this compound and its derivatives. These advanced methodologies are crucial for enabling the synthesis of more complex molecules for which this compound serves as a key intermediate.

Mechanistic Investigations and Transformative Reactivity of Azidoacetone

Cycloaddition Chemistry Involving the Azido (B1232118) Group

The azide (B81097) functional group in azidoacetone is a key player in various cycloaddition reactions, providing a pathway to complex nitrogen-containing heterocyclic structures. These reactions can be broadly categorized into catalyzed and uncatalyzed processes.

Copper(I)-Catalyzed Alkyne-Azide 1,3-Cycloaddition (CuAAC) Applications

The Copper(I)-Catalyzed Alkyne-Azide 1,3-Cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its high efficiency and selectivity. While the broader applications of CuAAC are extensive, its specific use with this compound allows for the introduction of an acetonyl moiety into a triazole ring. This reaction is particularly valuable for creating functionalized triazoles that can serve as intermediates in the synthesis of more complex molecules. The resulting 1,2,3-triazoles can be further modified at the ketone group, expanding their synthetic utility.

Uncatalyzed [3+2]-Dipolar Cycloaddition Reactions

This compound can also participate in uncatalyzed [3+2]-dipolar cycloaddition reactions with various dipolarophiles. For instance, its reaction with activated ketones can lead to the formation of selenium-functionalized 1,2,3-triazoles. beilstein-journals.org These reactions often proceed via an enamine or enolate intermediate, which then reacts with the azide. beilstein-journals.org The use of sonochemistry has been shown to promote these reactions, leading to good to excellent yields in shorter reaction times. beilstein-journals.org

In the context of natural product synthesis, this compound has been utilized in tandem reactions. For example, a reaction involving an α,β-unsaturated aldehyde and this compound, catalyzed by a chiral secondary amine and a cocatalyst, can produce a highly functionalized aminocyclitol ring with excellent enantioselectivity. nih.govmdpi.com This tandem syn-Michael addition/intramolecular aldol (B89426) reaction highlights the utility of this compound in constructing complex cyclic systems. nih.govmdpi.com Similarly, a [3+3] annulation reaction between a substituted cinnamaldehyde (B126680) and this compound, under dual catalyst control, can furnish cyclohexane (B81311) derivatives with high stereoselectivity. nus.edu.sgsci-hub.se

Intramolecular and Intermolecular Transformations

Beyond cycloadditions, this compound undergoes a range of other transformations, including reactions involving the Staudinger ligation, rearrangement processes, and the formation of highly reactive nitrene intermediates.

Staudinger Reaction and its Synthetic Utility

The Staudinger reaction, and its ligation variant, involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide, which can then be hydrolyzed or trapped with an electrophile. The reaction of azides with triarylphosphines is a foundational bioorthogonal reaction. nih.gov While specific examples detailing the Staudinger reaction of this compound are not prevalent in the provided search results, the general utility of this reaction for converting azides into amines or for ligating molecules suggests its potential applicability to this compound for introducing the acetonyl group into biological systems or for synthesizing complex amines.

Nitrene Intermediates and their Reactivity

The thermal or photochemical decomposition of this compound can lead to the formation of a highly reactive nitrene intermediate (CH₃COCH₂N:). taylorandfrancis.comwikipedia.org Nitrenes are nitrogen analogues of carbenes and are highly electrophilic species with only six valence electrons. wikipedia.org The generation of nitrenes from azides is a common method, analogous to the formation of carbenes from diazo compounds. wikipedia.org

The reactivity of the nitrene derived from this compound is diverse. It can undergo several transformations, including:

C-H insertion: The nitrene can insert into C-H bonds, leading to the formation of new C-N bonds. wikipedia.org

Rearrangement: Intramolecular rearrangements can occur, such as 1,2-hydrogen or 1,2-alkyl shifts, to form imines. researchgate.net

Addition to double bonds: Nitrenes can add to alkenes to form aziridines. researchgate.net

Studies on the thermal decomposition of this compound have shown that it can proceed through multiple reaction channels, leading to products like ketene (B1206846), methanimine (B1209239), acetaldehyde (B116499), and hydrogen cyanide. acs.orgacs.org The decomposition mechanism is believed to be a stepwise process, similar to that observed for 2-azidoethanol (B47996). acs.org The study of these decomposition pathways provides insight into the fundamental reactivity of the nitrene intermediate. acs.orgexaly.com

Carbonyl-Centered Reactivity and Enolate Chemistry

The presence of the carbonyl group in this compound allows for reactivity centered at the α-carbon through the formation of enolates. This reactivity is a cornerstone of its synthetic utility, enabling the formation of new carbon-carbon bonds.

Aldol Condensations with this compound Enolates

The enolate of this compound serves as a potent nucleophile in aldol condensations with various aldehydes. These reactions provide a direct route to α-azido-β-hydroxy ketones, which are valuable synthetic intermediates. researchgate.netrsc.org Research has demonstrated the successful reaction of this compound with a range of aromatic and heteroaromatic aldehydes. rsc.org

A significant advancement in this area is the development of an enantioselective direct intermolecular aldol reaction. rsc.orgidexlab.comrsc.org This has been achieved using a cooperative catalytic system of (S)-proline and a TBD-derived tetraphenylborate (B1193919) guanidinium (B1211019) salt. rsc.orgidexlab.com This methodology affords the desired α-azido-β-hydroxy methyl ketones in good yields with high diastereoselectivity and enantioselectivity. rsc.orgrsc.org The reactions are typically carried out at low temperatures (-10 °C) without a solvent, using an excess of this compound. semanticscholar.org

The general scheme for this reaction involves the base-promoted formation of the this compound enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. researchgate.net The resulting aldol adduct is a β-hydroxy ketone bearing an azide group at the α-position. researchgate.netrsc.org

Table 1: Enantioselective Aldol Reaction of this compound with Various Aldehydes Reaction conditions: this compound (2.0 mmol), aldehyde (0.2 mmol), (S)-proline (10 mol%), guanidinium salt catalyst (15 mol%), no solvent, -10 °C, 120 h. Data sourced from Concellón et al., 2014. rsc.orgsemanticscholar.org

| Entry | Aldehyde (ArCHO) | Conversion (%) | anti:syn Ratio | Yield of anti-isomer (%) | ee of anti-isomer (%) |

| 1 | 4-Nitrobenzaldehyde | >95 | >98:2 | 87 | 97 |

| 2 | 3-Nitrobenzaldehyde | >95 | >98:2 | 90 | 98 |

| 3 | 2-Nitrobenzaldehyde | >95 | >98:2 | 81 | >99 |

| 4 | Benzaldehyde | 90 | 90:10 | 75 | 97 |

| 5 | 4-Chlorobenzaldehyde | 92 | 95:5 | 80 | 97 |

| 6 | 4-Bromobenzaldehyde | 93 | 95:5 | 82 | 98 |

| 7 | 2-Chlorobenzaldehyde | 85 | 85:15 | 65 | 98 |

| 8 | 2-Naphthaldehyde | 88 | 90:10 | 71 | 96 |

| 9 | 2-Furaldehyde | 60 | 80:20 | 45 | 95 |

Trapping of this compound Anions with Electrophiles

The anionic intermediates derived from this compound can be effectively "trapped" by various electrophiles, leading to the formation of diverse molecular architectures. The most common electrophiles used in this context are aldehydes and ketones, in what constitutes the first step of the aldol condensation. researchgate.net The enolate of this compound, generated by a base, readily attacks the carbonyl carbon of an aldehyde, forming a stable α-azido-β-hydroxy ketone. researchgate.netrsc.org This reaction essentially traps the transient enolate as a more complex, functionalized molecule.

Beyond simple carbonyl compounds, the reactivity of this compound anions extends to other electrophilic species. A notable transformation occurs in base-promoted reactions where, following the initial aldol addition, the resulting α-azido ketone enolate can lose molecular nitrogen to form an imino anion. researchgate.net This highly reactive intermediate can then be trapped by the aldehyde present in the reaction mixture, leading to the formation of 2,5-dihydro-5-hydroxyoxazoles. researchgate.net This demonstrates a sequential trapping of two different anionic species generated from this compound. researchgate.net

The ability to trap these anions provides a powerful tool for constructing complex molecules. The choice of base and reaction conditions can influence which anionic species is dominant and thus which product is formed. For instance, the use of a strong base can favor the formation of the enolate for aldol-type reactions. The trapping of these intermediates is a key strategy for harnessing the synthetic potential of this compound. psgcas.ac.in

Thermal and Photochemical Decomposition Pathways of this compound

This compound is a high-energy molecule, and its decomposition can be initiated by thermal or photochemical means. These decomposition processes have been studied in detail to understand the fundamental mechanisms and identify the resulting products.

Characterization of Gas-Phase Pyrolysis Mechanisms

The gas-phase thermal decomposition of this compound has been investigated using techniques such as flash pyrolysis combined with molecular beam mass spectrometry. researchgate.netCurrent time information in Bangalore, IN. These studies reveal multiple competing decomposition channels that are highly dependent on temperature. researchgate.netCurrent time information in Bangalore, IN.

Computational and experimental evidence points to several key mechanistic pathways:

Low-Temperature Pathway (296–800 K): The principal decomposition route involves the extrusion of dinitrogen (N₂) to form an imine intermediate (CH₃COCHNH). researchgate.netCurrent time information in Bangalore, IN. This imine can undergo further fragmentation to an acetyl radical (CH₃CO) and a CHNH radical. researchgate.netCurrent time information in Bangalore, IN.

Low to Intermediate-Temperature Pathway: A concurrent pathway at these temperatures also involves the loss of N₂ but leads to the formation of acetaldehyde (CH₃CHO) and hydrogen cyanide (HCN). researchgate.netCurrent time information in Bangalore, IN.

High-Temperature Pathway (800–1250 K): At higher temperatures, a different mechanism becomes active. The azide decomposes with the loss of N₂ to form a stable cyclic amine, aziridin-2-one (CO(CH₂)₂NH). researchgate.netCurrent time information in Bangalore, IN. This cyclic amine can then undergo subsequent thermal decomposition to yield ketene (H₂CCO) and methanimine (H₂CNH). researchgate.netCurrent time information in Bangalore, IN.

Identification of Thermal Decomposition Products

Experimental studies have identified a range of products from the thermal decomposition of this compound across different temperature regimes. The use of flash pyrolysis allows for the detection of primary decomposition products by minimizing secondary reactions. researchgate.netCurrent time information in Bangalore, IN.

The products identified at various temperature ranges are summarized below:

Table 2: Thermal Decomposition Products of this compound at Different Temperatures Data compiled from pyrolysis studies coupled with mass spectrometry and spectroscopy. researchgate.netCurrent time information in Bangalore, IN.

| Temperature Range | Primary Products | Subsequent Decomposition Products |

| Low (296–800 K) | Imine (CH₃COCHNH), N₂ | Acetyl radical (CH₃CO), CHNH radical |

| Low to Intermediate | Acetaldehyde (CH₃CHO), Hydrogen Cyanide (HCN), N₂ | - |

| High (800–1250 K) | Cyclic Amine (Aziridin-2-one), N₂ | Ketene (H₂CCO), Methanimine (H₂CNH) |

Other studies focusing on related azido compounds have also identified final decomposition products such as CO, CO₂, CH₃CN, and CH₃OH, which may arise from more complex, secondary decomposition reactions at very high temperatures or under different conditions. Current time information in Bangalore, IN.

Influence of Matrix Isolation Conditions on Decomposition Pathways

Matrix isolation spectroscopy is a powerful technique used to study reactive intermediates and decomposition pathways by trapping them in an inert solid matrix (like neon, argon, or nitrogen) at very low temperatures. semanticscholar.org For this compound, this technique, often combined with FTIR spectroscopy, provides insights into the structure of the molecule and its initial decomposition steps. semanticscholar.org

Studies have shown that this compound can be successfully isolated in solid neon, argon, and nitrogen matrices. semanticscholar.org The infrared spectra recorded in these matrices show significant broadening of the azide bands, which suggests a somewhat strained or "awkward" fit of the this compound molecule within the solid matrix environment. semanticscholar.org The strongest absorptions are observed for the asymmetric and symmetric stretching modes of the N₃ group. semanticscholar.org

The matrix environment can influence the decomposition. By isolating the molecules, the matrix prevents intermolecular reactions and allows for the study of unimolecular decomposition processes initiated by photolysis or controlled annealing (warming). In the context of the thermal decomposition of related compounds like 2-azidoacetamide, matrix isolation has been crucial for observing and characterizing novel imine intermediates at lower temperatures, which are not readily detectable in the gas phase. hud.ac.uk While specific studies on the influence of different matrices (Ne, Ar, N₂) on the photochemical decomposition pathways of this compound are less detailed in the available literature, the principle remains that the rigidity and nature of the matrix cage can affect the branching ratios of different decomposition channels by restricting molecular rearrangements and fragment diffusion.

Transition Metal Complexation and Mediated Reactivity of this compound

The interaction between transition metals and organic azides, such as this compound, has been a subject of significant scientific inquiry. These studies, primarily conducted using techniques like electrospray ionization mass spectrometry (ESI-MS), have provided valuable insights into the coordination chemistry and reactivity of these systems in the gas phase. researchgate.netnih.gov

Investigation of this compound as a Ligand (e.g., Ni(II), Co(II) Complexes)

The complexation of this compound with divalent nickel (Ni(II)) and cobalt (Co(II)) has been systematically investigated. researchgate.netnih.gov These studies typically involve the electrospray of solutions containing the respective metal chlorides (NiCl₂ or CoCl₂) and this compound in a solvent mixture like methanol/water. researchgate.netnih.gov The resulting complexes, which are detected as singly positively charged ions, exhibit a range of stoichiometries. researchgate.netnih.gov

A common observation in these experiments is the fragmentation of the this compound ligand, frequently involving the loss of a dinitrogen (N₂) molecule. researchgate.netnih.gov The most prevalent species identified for both nickel and cobalt are of the general formula [M(II)Az₂X]⁺, where 'M' represents the metal ion (Ni or Co), 'Az' is this compound, and 'X' is a halide counter-ion such as chloride (Cl) or bromide (Br). researchgate.netnih.gov The presence of solvated complexes has also been noted. researchgate.netnih.gov

Density functional theory (DFT) calculations have been employed to elucidate the coordination environment within these complexes. researchgate.netnih.gov In the [Ni(II)Az₂X]⁺ species, a fascinating coordination pattern emerges. One this compound ligand acts as a monodentate ligand, with the primary binding site being the alkylated nitrogen atom of the azide group, rather than the carbonyl oxygen. researchgate.netnih.gov The second this compound ligand, however, behaves as a bidentate ligand, coordinating to the nickel center through both the alkylated nitrogen and the carbonyl oxygen. researchgate.netnih.gov This bidentate coordination is also the preferred mode for the most stable isomer of the [Ni(II)AzX]⁺ species. researchgate.netnih.gov

Table 1: Observed Ni(II) and Co(II) this compound Complexes and Their Characteristics

| Metal Ion | Complex Formula | Charge | Key Observations | Coordination Mode of this compound |

| Ni(II) | [Ni(II)Az₂Cl]⁺ | +1 | Most abundant species; ligand fragmentation (N₂ loss) observed. | One monodentate (via alkylated N), one bidentate (via alkylated N and carbonyl O). researchgate.netnih.gov |

| Ni(II) | [Ni(II)Az₂Br]⁺ | +1 | Similar to the chloride complex. | Inferred to be similar to the chloride complex. researchgate.netnih.gov |

| Ni(II) | [Ni(II)AzCl]⁺ | +1 | Detected species. | Preferentially bidentate (via alkylated N and carbonyl O). researchgate.netnih.gov |

| Co(II) | [Co(II)Az₂Cl]⁺ | +1 | Abundant species; ligand fragmentation (N₂ loss) observed. | Not explicitly detailed but inferred to be similar to Ni(II) complexes. researchgate.netnih.gov |

Note: Az represents the this compound ligand.

Metal-Promoted Carbon-Carbon Bond Cleavage in this compound Complexes

A significant aspect of the reactivity of this compound when complexed with transition metals like nickel and cobalt is the promotion of carbon-carbon (C-C) bond cleavage within the ligand itself. researchgate.netnih.gov This phenomenon has been primarily studied through collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) experiments. researchgate.netnih.gov

While CID experiments were not entirely conclusive about the precise coordination site, the fragmentation patterns of the complexes provided strong evidence for a gas-phase mechanism involving the activation of a C-C bond. researchgate.netnih.gov The proposed mechanism suggests that the metal center subsequently inserts into the cleaved bond. researchgate.netnih.gov Experimental evidence strongly indicates that the metal, in a reduced oxidation state (e.g., Ni(I) or Co(I)), plays a crucial role in mediating this C-C bond activation in the gas phase. researchgate.net The reduction of the metal center (from M(II) to M(I)) is observed in complexes that have lost a radical, a process resulting from the homolytic cleavage of a metal-coordination bond. researchgate.netnih.gov

This metal-mediated C-C bond cleavage highlights the transformative potential of transition metals to alter the intrinsic reactivity of organic ligands, leading to significant structural rearrangements. researchgate.net

Spectroscopic Characterization and Structural Elucidation of Azidoacetone

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying functional groups and understanding molecular vibrations. When combined with matrix-isolation techniques, it provides high-resolution spectra by minimizing intermolecular interactions.

Matrix-Isolation Fourier Transform Infrared (FTIR) Spectroscopy

Matrix-isolation FTIR spectroscopy has been extensively employed to study azidoacetone (N₃CH₂COCH₃) in various solid environments, including neon, argon, and nitrogen matrices, typically at low temperatures (e.g., 6 K for neon, 12 K for argon and nitrogen). nih.govwikipedia.orgnih.gov This technique allows for the examination of isolated molecules, reducing spectral broadening caused by molecular collisions and interactions present in gas or liquid phases. nih.gov

Studies have shown that the recorded azide (B81097) bands in this compound exhibit significant broadening, suggesting an "awkward fit" of these low-symmetry molecules into the solid host environment. nih.govnih.gov This broadening can be attributed to a wide range of local environments experienced by the this compound molecules within the matrix. nih.gov

Interpretation of Azide Group Vibrational Modes

The azide (N₃) group is a characteristic moiety in this compound, and its vibrational modes are particularly informative. The strongest absorptions in the IR spectra of this compound are observed in the regions corresponding to the asymmetric and symmetric stretches of the N₃ azide group. nih.govwikipedia.orgnih.gov

For organic azides, the asymmetric NNN stretch (ν₁) typically appears around 2100 cm⁻¹, while the symmetric NNN stretch (ν₂) is observed around 1330 cm⁻¹. In this compound, strong band splittings in the N₃ asymmetric stretch region have been observed. nih.govwikipedia.orgnih.gov These splittings are most likely explained by very strong Fermi resonances with combinations and overtones of numerous lower-frequency vibrational modes. nih.govwikipedia.orgnih.gov The complex appearance of the N₃ unit absorptions in this compound is also attributed to the presence of different conformers trapped within the matrix.

The following table summarizes characteristic vibrational modes observed in this compound and related azide compounds:

| Vibrational Mode | Wavenumber (cm⁻¹) | Description | Reference |

| N₃ Asymmetric Stretch | ~2100-2173 | Antisymmetric stretching of the N₃ group | nih.govwikipedia.orgnih.gov |

| N₃ Symmetric Stretch | ~1296-1330 | Symmetric stretching of the N₃ group | nih.govwikipedia.orgnih.gov |

| N₃ Deformation (δ(NNN)) | ~653-673 | Bending vibration of the N₃ group |

Electronic Spectroscopy for Valence Electronic Structure

Electronic spectroscopy, specifically Ultraviolet Photoelectron Spectroscopy (UVPES), is a technique used to probe the valence electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by UV radiation.

Ultraviolet Photoelectron Spectroscopy (UVPES) Studies

This compound (N₃CH₂COCH₃) has been characterized by ultraviolet photoelectron spectroscopy (UVPES) in the gas phase. This technique is particularly useful for investigating the effect of substituent groups on the electronic structure of molecules and for mapping their molecular orbital energy diagrams. UVPES studies on this compound have often been conducted in conjunction with investigations into its thermal decomposition pathways. nih.govnih.gov

Determination of Vertical Ionization Energies

Ultraviolet photoelectron spectroscopy allows for the determination of vertical ionization energies (VIEs). The vertical ionization energy corresponds to the energy required to remove an electron from a molecule to form an ion in a configuration that is the same as the equilibrium geometry of the neutral ground state molecule. It is a direct measure of the energy needed to remove an electron from its initial level to the vacuum level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure and stereochemistry of organic compounds. It provides detailed information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C).

NMR spectroscopy is a powerful tool for structural elucidation because the properties it displays, such as chemical shift (δ, ppm) and coupling constant (J, Hz), can be directly related to the molecular structure and the interactions between individual nuclei.

For stereochemical assignments, advanced NMR techniques are routinely employed. These include:

One-dimensional NMR (1D NMR) : ¹H NMR and ¹³C NMR provide initial insights into the number and types of protons and carbons, respectively. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are particularly useful for assigning the type of carbons (e.g., CH₃, CH₂, CH, quaternary).

Two-dimensional NMR (2D NMR) : These techniques are crucial for establishing connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) : Reveals proton-proton correlations, indicating protons that are coupled to each other. In stereochemical analysis, COSY can distinguish between different stereochemical configurations by analyzing cross-peaks and their relative intensities, inferring whether protons are in close proximity or spatially distant.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments provide information about through-space interactions between nuclei, regardless of whether they are directly bonded. The Nuclear Overhauser Effect (NOE) is particularly useful for determining stereochemistry in rigid systems, as its magnitude decreases rapidly with increasing distance.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) : Correlate protons directly bonded to carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : Reveals correlations between protons and carbons separated by two or three bonds, aiding in the establishment of the carbon skeleton and the positions of functional groups.

In the context of this compound, NMR spectroscopy has been utilized in studies involving its derivatives, such as in determining the conversion rate, diastereoisomeric ratio, and enantiomeric excess of α-azido-β-hydroxy ketones derived from this compound. This demonstrates the applicability of NMR in confirming the stereochemical outcomes of reactions involving this compound. While specific detailed NMR data for the stereochemical assignment of this compound itself were not found, the principles and techniques mentioned are universally applicable for such elucidation.

Diastereomeric Ratio Determination in Derivatives

Diastereomeric ratio (dr) is a critical parameter in organic chemistry, quantifying the relative amounts of diastereomers formed in a reaction. Diastereomers are stereoisomers that are not mirror images of each other and are non-superimposable, possessing distinct physical and chemical properties. The determination of dr is essential for assessing the stereoselectivity of synthetic reactions, particularly in the context of asymmetric synthesis.

Methods for Diastereomeric Ratio Determination:

¹H NMR Spectroscopy: This is the most commonly employed method for determining diastereomeric ratios. The technique relies on the fact that diastereomers, due to their distinct chemical environments, often exhibit different chemical shifts for corresponding protons in their ¹H NMR spectra. By selecting a pair of suitable, non-overlapping signals—one from each diastereomer—and performing careful integration of their peak areas, the relative proportions of the diastereomers can be accurately determined nih.gov. It is generally recommended to use ¹H NMR signals for this purpose, as ¹³C NMR signals can be affected by slower relaxation times and nuclear Overhauser effects, leading to inaccurate intensities.

Band-Selective Pure Shift NMR: For more complex molecules or in cases where spectral overlap is significant and chemical shift differences are minimal, advanced NMR techniques like band-selective pure shift NMR can be employed. This method dramatically improves spectral resolution by collapsing multiplets into singlets, simplifying integration and making the determination of diastereomeric ratios more straightforward.

Factors Influencing Diastereomeric Ratio: Several factors can significantly influence the diastereomeric ratio of products in a reaction. These include the choice of solvent, reaction temperature, the specific catalysts or reagents used, the inherent stereochemistry of the reactants, and other reaction conditions such as pressure and reaction time. Optimization of these parameters is crucial for achieving high stereoselectivity and, consequently, a high diastereomeric ratio.

Example of Diastereomeric Ratio Determination: In the enantioselective synthesis of α-azido-β-hydroxy ketones, which are derivatives formed from this compound and aromatic aldehydes, the diastereomeric ratio of the anti- and syn-isomers can be determined by ¹H NMR spectroscopy of the crude reaction mixtures nih.gov. For instance, a study reported achieving a good diastereoselectivity of 90:10 (anti-7a/syn-7a) for the α-azido-β-hydroxy ketone 7a, with this ratio being directly determined by ¹H NMR analysis.

Enantiomeric Excess Quantification

Enantiomeric excess (ee) is a measure of the enantiomeric purity of a chiral substance, quantifying the prevalence of one enantiomer over the other in a mixture. A 50:50 mixture of two enantiomers is known as a racemic mixture and is optically inactive, while a substance composed entirely of a single enantiomer is considered optically pure or homochiral.

Methods for Enantiomeric Excess Quantification:

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases: This is a widely used and highly effective method for quantifying enantiomeric excess. Chiral stationary phases in HPLC columns are designed to differentiate between enantiomers, leading to their separation and allowing for the quantification of each enantiomer based on their peak areas nih.gov. This method has been successfully applied to determine the enantiomeric excess of α-azido-β-hydroxy ketones derived from this compound nih.gov.

Polarimetry: This classical method measures the optical rotation of a chiral sample. The observed optical rotation of a mixture of enantiomers is compared to the known specific rotation of the pure enantiomer to calculate the optical purity, which is directly related to the enantiomeric excess.

Chiral Additives in High-Field NMR Spectroscopy: The use of chiral solvating agents or chiral shift reagents in NMR spectroscopy can induce diastereomeric interactions with the enantiomers in a mixture. These interactions lead to different chemical shifts for the enantiomers, allowing them to be distinguished and quantified by integration of their respective signals in the NMR spectrum.

Vibrational Circular Dichroism (VCD): VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light. Since the VCD spectra of enantiomers are equal in intensity but opposite in sign, this technique can be used to detect and quantify low levels of one enantiomer in the presence of its counterpart. A significant advantage of VCD is its ability to determine chiral purity even for compounds lacking a UV chromophore, eliminating the need for chromatographic separation of the enantiomers.

Example of Enantiomeric Excess Quantification: In the organocatalyzed synthesis of α-azido-β-hydroxy ketones, the enantiomeric excess of the anti-isomer (e.g., anti-7a) was determined with high precision using HPLC analysis on chiral stationary phases. Research has demonstrated that products from this reaction can be obtained with excellent enantioselectivity, such as 97% ee for anti-7a.

Theoretical and Computational Chemistry Studies on Azidoacetone

Electronic Structure and Molecular Geometry Calculations

The electronic structure and geometry of azidoacetone have been investigated using various computational methods, ranging from Density Functional Theory (DFT) to high-level ab initio approaches. These studies are crucial for interpreting experimental data, such as vibrational spectra, and for providing a foundation for understanding the molecule's reactivity. aip.orgnbuv.gov.ua

Density Functional Theory (DFT) has been widely employed to study this compound. aip.orgresearchgate.net DFT calculations are instrumental in optimizing the molecular geometry, predicting vibrational frequencies, and calculating electronic properties like electron binding energies. aip.orgresearchgate.net For instance, DFT calculations have been used to support the analysis of matrix-isolation Fourier-transform infrared (FTIR) spectra of this compound. aip.orgnbuv.gov.ua The calculated vibrational frequencies and intensities from DFT methods show good agreement with experimental spectra, aiding in the assignment of complex spectral features, particularly the strong absorptions from the asymmetric and symmetric stretches of the azide (B81097) group. aip.orgnbuv.gov.ua

Furthermore, DFT has been utilized to investigate the solvent effects on the vibrational spectra of other azido-containing compounds, demonstrating its utility in understanding how molecular environment influences spectroscopic properties. chemrxiv.org

For more accurate energy calculations and to benchmark DFT results, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) have been applied. researchgate.netresearchgate.net These methods provide a more rigorous treatment of electron correlation, which is critical for accurately describing the energetics of chemical reactions. nih.govmdpi.com

In the study of this compound's decomposition, calculations have been performed at levels as high as QCISD(T)/aug-cc-pVTZ//MP2(full)/6-311++G(d,p) to elucidate the mechanisms of its gas-phase pyrolysis. researchgate.net Additionally, complete basis-set extrapolated CCSD(T) calculations have been used to determine the first ionization energy of this compound and other organic azides, providing highly reliable theoretical values that compare favorably with experimental data. researchgate.net These high-level computations are essential for constructing accurate potential energy surfaces for reaction dynamics studies. researchgate.net

Density Functional Theory (DFT) Methodologies

Conformational Analysis and Energetics

This compound can exist in different spatial arrangements, or conformations, due to rotation around its single bonds. Theoretical calculations have been performed to identify the stable conformers and determine their relative energies. nbuv.gov.ua The two primary conformers arise from the rotation about the C-C bond adjacent to the azide group.

Computational studies indicate two low-energy conformers: a gauche form, with a C-C-N-N dihedral angle of approximately 64°, and an anti form, where this angle is 180°. nbuv.gov.ua These two conformers have been found to be nearly isoenergetic, suggesting that both may be present in significant populations in the gas phase. nbuv.gov.ua This conformational flexibility is an important characteristic of the molecule's potential energy landscape.

Table 1: Calculated Conformational Data for this compound

| Conformer | C-C-N-N Dihedral Angle | Relative Energy |

| Gauche | ~64° | Nearly isoenergetic with anti |

| Anti | 180° | Reference (lowest energy) |

Data sourced from theoretical calculations discussed in reference nbuv.gov.ua.

Reaction Dynamics and Transition State Theory

Computational studies have been paramount in unraveling the complex decomposition pathways of this compound. By mapping the potential energy surface, researchers have identified key transition states and intermediates that govern its thermal breakdown. researchgate.netnih.gov

Intrinsic Reaction Coordinate (IRC) calculations are a powerful tool used to confirm that a calculated transition state structure connects the intended reactants and products on a potential energy surface. frontiersin.org For azido (B1232118) compounds, IRC calculations have been used to trace the reaction pathways from the transition states associated with N₂ loss to the resulting intermediates. researchgate.netresearchgate.net In the case of this compound, such calculations verify the mechanisms proposed for its thermal decomposition, ensuring that the identified saddle points on the energy surface correspond to the correct reaction channels. researchgate.netresearchgate.net

Combined experimental and computational studies have revealed that the thermal decomposition of this compound proceeds through multiple competing channels. researchgate.netnih.gov The dominant pathway depends significantly on the temperature.

At lower temperatures (approximately 296–800 K), the primary decomposition route involves the loss of a nitrogen molecule (N₂) to form an imine intermediate (CH₃COCHNH). researchgate.netnih.gov This imine can then undergo further decomposition. Ab initio molecular orbital calculations have identified the corresponding nitrene (NCH₂COCH₃) not as a stable intermediate, but as a transition state in this process. researchgate.net

Another channel, active at low and intermediate temperatures, also involves N₂ loss but leads to the formation of acetaldehyde (B116499) (CH₃CHO) and hydrogen cyanide (HCN). researchgate.netnih.gov At higher temperatures (800–1250 K), a different pathway becomes significant, where the initial loss of N₂ is followed by rearrangement to form a stable cyclic amine, which subsequently decomposes into ketene (B1206846) (H₂CCO) and methanimine (B1209239) (H₂CNH). nih.gov

Table 2: Computationally Identified Decomposition Pathways of this compound

| Temperature Range | Initial Step | Key Intermediate(s) / Transition State (TS) | Final Products |

| Low (296-800 K) | Loss of N₂ | Nitrene (TS), Imine (Intermediate) | CH₃CO + CHNH |

| Low to Intermediate | Loss of N₂ | - | CH₃CHO + HCN |

| High (800-1250 K) | Loss of N₂ | Cyclic Amine (Intermediate) | H₂CCO + H₂CNH |

Data summarized from combined pyrolysis experiments and ab initio calculations. researchgate.netnih.govresearchgate.net

Intrinsic Reaction Coordinate (IRC) Computations

Predictive Spectroscopy and Comparison with Experimental Observations

Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictive capabilities are crucial for interpreting experimental data, assigning spectral features to specific molecular motions or electronic transitions, and gaining a deeper understanding of the molecule's structure and bonding.

Simulation of Vibrational Frequencies and Intensities

The vibrational spectrum of a molecule is a unique fingerprint determined by its structure and the nature of its chemical bonds. Computational methods, particularly Density Functional Theory (DFT), are widely used to simulate these spectra by calculating the vibrational frequencies and their corresponding infrared (IR) intensities. nbuv.gov.ua

The theoretical calculations provided unscaled vibrational frequencies for the conformers of this compound. For instance, in one conformer, the NNN asymmetric stretch was computed at 2255.3 cm⁻¹ with a very high intensity, which corresponds well with the most prominent band observed in the experimental spectra. nbuv.gov.ua Similarly, the C=O stretch was calculated around 1794.3 cm⁻¹. nbuv.gov.ua The comparison revealed that significant broadening of the azide bands in the experimental spectra likely indicates a difficult fit of the this compound molecule within the solid matrix environment. nbuv.gov.uaaip.org Furthermore, strong band splittings observed in the N₃ asymmetric stretch region were proposed to be a result of very strong Fermi resonances with other vibrational modes, such as combinations and overtones of lower frequency modes. nbuv.gov.uaaip.org

The table below presents a selection of computed, unscaled vibrational frequencies for an this compound conformer and their assignments, as determined by DFT calculations.

| Calculated Frequency (cm⁻¹) | Calculated IR Intensity (km/mol) | Vibrational Mode Assignment | Reference |

|---|---|---|---|

| 2255.3 | 601.8 | NNN asymmetric stretch | nbuv.gov.ua |

| 1794.3 | 207.7 | C=O stretch | nbuv.gov.ua |

| 3024.1 | 21.8 | CH₂ symmetric stretch | nbuv.gov.ua |

| 3050.2 | 0.3 | CH₃ symmetric stretch | nbuv.gov.ua |

Theoretical Derivation of Ionization Energies

Ionization energy (I) is the energy required to remove an electron from a gaseous atom or molecule. libretexts.org Theoretical chemistry allows for the calculation of ionization energies, which are fundamental properties related to a molecule's electronic structure and reactivity. These calculations are particularly valuable for interpreting data from techniques like ultraviolet photoelectron spectroscopy (UVPES). acs.orgsoton.ac.uk

For complex molecules, computational methods such as ab initio molecular orbital theory are used to calculate ionization energies. acs.org The process often involves performing separate high-level calculations on the neutral molecule and the resulting cation. For an adiabatic ionization energy, the geometries of both the neutral and the ion are optimized, whereas for a vertical ionization energy, a single-point calculation is run on the ion at the optimized geometry of the neutral species.

In studies of the thermal decomposition of related organic azides, such as 2-azidoethanol (B47996) and 2-azidoethyl acetate (B1210297), ab initio molecular orbital calculations have been essential for assigning the bands in their He(I) photoelectron spectra. acs.org For example, the highest occupied molecular orbital (HOMO) in 2-azidoethyl acetate was identified as being antibonding between the terminal nitrogen atoms of the azide group. acs.org Similar computational approaches are applied to this compound to understand its electronic structure and to assign its experimental photoelectron spectrum, which provides experimental values for the ionization energies. acs.orgresearchgate.net The theoretical results help to elucidate the nature of the molecular orbitals from which the electrons are removed. soton.ac.ukresearchgate.net

Computational Modeling of this compound-Metal Interactions

The interaction of organic azides with metal ions is a significant area of study, and computational modeling provides crucial insights into the structure and bonding of the resulting complexes. nih.gov

The complexation of this compound with the transition metals nickel (Ni²⁺) and cobalt (Co²⁺) has been investigated using a combination of electrospray ionization mass spectrometry (ESI-MS) and Density Functional Theory (DFT) calculations. nih.govresearchgate.net While the mass spectrometry experiments identified the stoichiometries of various positively charged complexes, DFT calculations were employed to determine the structures and preferential binding sites of these species in the gas phase. nih.govresearchgate.net

For nickel, the most abundant complex species observed was [Ni(II)Az₂X]⁺, where 'Az' represents an this compound ligand and 'X' is a counter-ion like Cl⁻ or Br⁻. nih.gov DFT calculations on these complexes revealed detailed structural information. In the [Ni(II)Az₂X]⁺ species, the two this compound ligands coordinate to the nickel center in different ways: one ligand is monodentate, while the other is bidentate. nih.govresearchgate.net The calculations showed that the dominant binding location for the monodentate ligand is the alkylated nitrogen of the azide group, not the oxygen of the carbonyl group. nih.govresearchgate.net The bidentate ligand, however, coordinates through both the alkylated nitrogen and the carbonyl oxygen. nih.govresearchgate.net These sites were also identified as the preferential binding locations for the most stable isomer of the [Ni(II)AzX]⁺ species. nih.gov

These computational findings are critical for explaining the fragmentation patterns observed in collision-induced dissociation (CID) experiments and for proposing gas-phase reaction mechanisms where the metal ion can activate and insert into a C-C bond of the this compound ligand. nih.gov

The table below summarizes the key features of this compound-nickel complexes as determined by computational modeling.

| Complex Species | Computational Method | Key Structural Findings | Reference |

|---|---|---|---|

| [Ni(II)(this compound)₂X]⁺ (X=Cl, Br) | DFT | One monodentate ligand (binds via alkylated N); One bidentate ligand (binds via alkylated N and carbonyl O). | nih.govresearchgate.net |

| [Ni(II)(this compound)X]⁺ (X=Cl, Br) | DFT | Most stable isomer shows preferential binding through the alkylated nitrogen and carbonyl group. | nih.gov |

Applications of Azidoacetone in Advanced Organic Synthesis

Strategic Building Block for Heterocyclic Compound Synthesis

The azide (B81097) and ketone functionalities within azidoacetone serve as reactive handles for constructing a variety of ring systems, making it a valuable precursor in heterocyclic chemistry. nih.gov

This compound is extensively used in the synthesis of five-membered heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. nih.govacs.org

Triazoles: The azide group of this compound readily participates in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction with terminal alkynes provides a highly efficient and regioselective route to 1,4-disubstituted-1,2,3-triazole derivatives. nih.govdntb.gov.ua This method is valued for its mild reaction conditions and high yields.

Oxazoles: The synthesis of oxazoles from this compound can be achieved through an intramolecular aza-Wittig reaction. nih.govthieme-connect.de In a common approach, this compound is first converted to a (Z)-β-(acyloxy)vinyl azide intermediate via selective enol acylation. Subsequent reaction with a phosphite, such as triethyl phosphite, initiates a Staudinger reaction followed by an intramolecular aza-Wittig cyclization to furnish the oxazole (B20620) ring. nih.gov An alternative method involves the reaction of this compound with triphenylphosphine (B44618) and an acyl halide to generate phosphonium (B103445) salts that cyclize to form the oxazole structure. nih.govnih.gov

Pyrroles: this compound serves as a precursor for substituted pyrroles, primarily through the Knorr pyrrole (B145914) synthesis. nih.govwikipedia.org The synthesis first involves the selective reduction of the azide group in this compound to yield the corresponding α-amino ketone (aminoacetone). This intermediate, which is often prepared and used in situ due to its instability, is then condensed with a β-ketoester under acidic conditions to construct the pyrrole ring. nih.gov

This compound is an effective starting material for the synthesis of substituted pyrazines, a class of six-membered heterocycles found in many flavor and fragrance compounds as well as pharmaceuticals. organic-chemistry.orgrsc.org The key step in this transformation is the reduction of this compound to aminoacetone. organic-chemistry.org This α-amino ketone intermediate is prone to spontaneous intermolecular self-condensation. Two molecules of aminoacetone dimerize to form a dihydropyrazine (B8608421) intermediate, which is then oxidized to the stable aromatic pyrazine (B50134) ring system. organic-chemistry.org For example, the self-condensation of aminoacetone derived from this compound leads directly to the formation of 2,5-dimethylpyrazine.

The reactivity of this compound can be harnessed to construct more complex, fused heterocyclic scaffolds. Research has demonstrated its utility in multicomponent reactions to build polycyclic systems. For instance, phenacyl azides (aryl analogues of this compound) react with pyridinium (B92312) ylides in the presence of a copper(II) acetate (B1210297) catalyst. This reaction proceeds through the in situ generation of an imine from the α-azido ketone, followed by a [3+2] cycloaddition and oxidative aromatization to yield substituted imidazo[1,2-a]pyridines with high regioselectivity. In another example, α-azido ketones participate in a one-pot, piperidine-catalyzed tandem reaction with 3-formylchromones and active methylene (B1212753) compounds in an aqueous medium to regioselectively synthesize structurally diverse chromenopyrrole frameworks. dntb.gov.ua

Construction of Six-Membered Heterocyclic Rings (e.g., Pyrazines)

Precursor for Key Functionalized Organic Molecules

Beyond heterocycle synthesis, this compound is a valuable precursor for preparing important acyclic functionalized molecules that are themselves building blocks for more complex targets. nih.gov

The selective reduction of this compound's functional groups provides access to valuable synthetic intermediates. dntb.gov.ua

α-Amino Ketones: The chemoselective reduction of the azide moiety in this compound, while leaving the ketone intact, yields α-amino ketones. organic-chemistry.org This transformation is synthetically useful but requires careful selection of reagents to avoid side reactions, particularly the self-condensation of the resulting α-amino ketone into a pyrazine. organic-chemistry.org Methods using tin(II) chloride for the reduction, followed by immediate protection of the newly formed amine (e.g., as a Boc carbamate), have proven effective for isolating the desired α-amino ketone in good yields. organic-chemistry.org

α-Amino Alcohols: If both the azide and the ketone functionalities are reduced, the resulting product is a 1,2-amino alcohol (or β-amino alcohol). nih.govdntb.gov.ua These motifs are prevalent in natural products and pharmaceutical agents. A variety of reducing agents can accomplish this transformation, providing a straightforward route from this compound to these important chiral building blocks.

A significant application of this compound is its use as a nucleophile in asymmetric aldol (B89426) reactions to generate α-azido-β-hydroxy ketones with high stereocontrol. These products are highly valuable as they can be converted into stereochemically defined α-amino ketones, β-amino alcohols, and other important chiral molecules. nih.gov

The reaction involves the deprotonation of this compound to form a nucleophilic enolate, which then adds to an electrophilic aldehyde. The stereochemical outcome of this addition can be precisely controlled using chiral organocatalysts. For example, the combination of (S)-proline and an achiral guanidinium (B1211019) salt has been shown to catalyze the aldol reaction between this compound and various aromatic aldehydes with high diastereoselectivity and enantioselectivity. thieme-connect.de

Table 1: Organocatalyzed Asymmetric Aldol Reaction of this compound with Aldehydes

This table summarizes representative findings for the synthesis of chiral α-azido-β-hydroxy ketones using a cooperative proline/guanidinium salt catalyst system. thieme-connect.de

| Aldehyde Reactant | Product | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | (3S,4R)-3-Azido-4-hydroxy-4-phenylbutan-2-one | 85 | >99:1 | 99 |

| 4-Nitrobenzaldehyde | (3S,4R)-3-Azido-4-hydroxy-4-(4-nitrophenyl)butan-2-one | 91 | >99:1 | 99 |

| 4-Chlorobenzaldehyde | (3S,4R)-3-Azido-4-(4-chlorophenyl)-4-hydroxybutan-2-one | 82 | >99:1 | 99 |

| 2-Naphthaldehyde | (3S,4R)-3-Azido-4-hydroxy-4-(naphthalen-2-yl)butan-2-one | 88 | 98:2 | 99 |

| 2-Furaldehyde | (3S,4R)-3-Azido-4-(furan-2-yl)-4-hydroxybutan-2-one | 70 | 91:9 | 98 |

This compound in Complex Molecule Construction

Integration into Divergent Synthetic Pathways

A significant application of this compound is its use as a linchpin in divergent synthetic strategies, enabling the creation of diverse molecular scaffolds from a common starting point. This is powerfully demonstrated in the asymmetric synthesis of aminocyclitols, which are core structures in many biologically active alkaloids.

Research has shown that this compound can be employed in tandem reactions that rapidly build molecular complexity. For instance, in the total synthesis of (+)-trans-dihydrolycoricidine, a potent anticancer agent, this compound serves as a key substrate in an organocatalytic cascade reaction. The sequence involves a highly stereoselective Michael addition of this compound to an α,β-unsaturated aldehyde, followed by an intramolecular aldol reaction. This one-pot process efficiently constructs a complex aminocyclitol ring system containing three defined stereogenic centers.

In a similar vein, the total synthesis of antiviral derivatives of (+)-trans-dihydronarciclasine, another Amaryllidaceae alkaloid, commences with this compound. A thesis on the subject outlines a synthetic route where this compound is reacted with an aldehyde in an asymmetric organocatalytic [3+3] annulation sequence. This key step establishes the densely substituted aminocyclitol core, which is then elaborated through further transformations to yield a series of unnatural alkaloid analogues for biological screening. The ability to use this compound to generate a central, highly functionalized intermediate that can be steered toward different final products highlights its role in divergent synthesis.

The table below summarizes a key reaction type where this compound is used to initiate the synthesis of complex aminocyclitol cores.

| Reaction Type | Reactants | Catalyst System | Key Intermediate Formed | Natural Product Target Class |

| Tandem Michael Addition / Aldol Reaction | This compound, α,β-Unsaturated Aldehyde | Chiral Secondary Amine (e.g., Diphenylprolinol Silyl Ether) | Densely Substituted Aminocyclitol | Amaryllidaceae Alkaloids |

This strategy underscores the utility of this compound in generating molecular diversity from a simple, readily available precursor, which is a central goal of modern synthetic chemistry.

Utilization in Peptide and Glycopeptide Synthesis

Based on extensive literature reviews, the direct incorporation of this compound as a building block into the primary sequence of peptides and glycopeptides is not a documented application. Standard methodologies for peptide synthesis, such as Solid-Phase Peptide Synthesis (SPPS), rely on the sequential coupling of α-amino acids. This compound, being a ketone, lacks the requisite α-amino acid structure (an amino group and a carboxylic acid group attached to the same carbon) and therefore cannot be directly integrated into a growing peptide chain via amide bond formation.

While the azide functionality is widely used in peptide and glycan chemistry, it is typically introduced through azide-bearing amino acids (e.g., α-azido acids or L-azidohomoalanine) or by post-synthetic modification of a completed peptide chain. These azide-modified molecules can then undergo bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to attach other molecules like fluorescent tags, carbohydrates, or other peptides. However, the use of this compound itself for these specific applications in peptide and glycopeptide synthesis has not been reported. The primary role of this compound remains in the domain of small molecule synthesis, particularly in forming carbocyclic and heterocyclic structures.

Perspectives and Future Directions in Azidoacetone Research

Innovation in Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods to control the stereochemistry of reactions involving azidoacetone is a significant and ongoing research area. The ability to create specific stereoisomers is crucial for the synthesis of biologically active molecules and natural products.

Future innovations are expected to expand upon current organocatalytic systems. For instance, cooperative catalysis, using combinations of agents like (S)-proline and guanidinium (B1211019) salts, has proven effective in promoting highly enantioselective aldol (B89426) reactions between this compound and various aldehydes. rsc.org This approach yields α-azido-β-hydroxy methyl ketones with excellent diastereoselectivity and enantioselectivity. rsc.org Further research will likely focus on developing new, more efficient catalyst systems and expanding the scope of suitable aldehyde partners.

Another promising avenue is the use of this compound in complex cascade reactions to build chiral molecular architectures. Organocatalytic methodologies, such as the iminium ion-mediated [3+3]-Michael-aldol sequence, have been successfully employed. mcmaster.ca In one notable example, a Jørgensen (R)-diphenylsilaprolinol secondary amine catalyst, along with quinidine, facilitated the reaction between this compound and a cinnamaldehyde (B126680) derivative to produce a key cyclohexene (B86901) intermediate with outstanding enantiomeric excess (>99% ee). mcmaster.ca This intermediate was instrumental in the total synthesis of the Amaryllidaceae alkaloid (+)-trans-dihydronarciclasine. mcmaster.ca The development of novel cascade reactions starting from this compound is a key direction for the efficient synthesis of complex natural product derivatives. mcmaster.ca

| Catalytic System | Reaction Type | Product(s) | Key Findings |

| (S)-proline and TBD-derived guanidinium salt | Aldol Reaction | α-Azido-β-hydroxy methyl ketones | High diastereo- and enantioselectivity with aromatic and heteroaromatic aldehydes. rsc.org |

| Jørgensen (R)-diphenylsilaprolinol and quinidine | [3+3] Michael-Aldol Cycloaddition | Chiral cyclohexene core | >99% enantiomeric excess; enabled total synthesis of (+)-trans-dihydronarciclasine. mcmaster.ca |

| Chiral secondary amine (ent-IX) and quinidine | Tandem syn Michael addition/intramolecular aldol | Aminocyclitol ring | Achieved 65% yield and 98% ee in the synthesis of a (+)-trans-dihydrolycoricidine precursor. mdpi.com |

Exploration of Novel Reactivity Modes and Transformations

Beyond its established use in synthesis, researchers are exploring new reactivity patterns and transformations of this compound. A significant area of study is its thermal decomposition, which proceeds through multiple competing channels. nih.gov Combined experimental and computational studies have shown that at lower temperatures (296–800 K), this compound primarily loses N₂ to form an imine (CH₃COCHNH). nih.gov At higher temperatures (800–1250 K), a different pathway becomes active, leading to a stable cyclic amine, which then decomposes into ketene (B1206846) (H₂CCO) and methanimine (B1209239) (H₂CNH). nih.gov Understanding these decomposition pathways is critical for controlling reaction outcomes and ensuring safety.

Another novel area involves the interaction of this compound with transition metals. Research has shown that complexation with Ni²⁺ or Co²⁺ in the gas phase can promote the dissociation of the C-C bond within the this compound ligand. researchgate.net Density Functional Theory (DFT) calculations suggest that in certain nickel complexes, one this compound molecule can act as a bidentate ligand, coordinating through both the alkylated nitrogen and the carbonyl group. researchgate.net This metal-promoted activation represents a departure from its typical reactivity and could be exploited for new catalytic transformations.

Furthermore, base-promoted reactions of this compound with aldehydes and ketones offer a simple route to valuable trifunctional synthons. researchgate.net Depending on the reaction conditions, this approach can yield either α-azido-β-hydroxy ketones via an aldol reaction or 2,5-dihydro-5-hydroxyoxazoles, a less common type of oxazoline. researchgate.net

Advanced In Situ Spectroscopic Monitoring of Reactions

To gain deeper mechanistic insights, future research will increasingly rely on advanced in situ spectroscopic techniques. These methods allow for the real-time monitoring of reactions under actual process conditions, providing detailed information about reaction kinetics, intermediates, and the catalyst's state. mdpi.comresearchgate.net

Techniques such as Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy are powerful tools for this purpose. aspbs.com By inserting a fiber-optic probe directly into a reaction vessel, chemists can track the concentration of reactants, products, and transient intermediates without the need for sampling and offline analysis. mdpi.com This approach has been used to optimize reactions involving the formation of diazonium salts and could be readily applied to study the mechanisms of this compound transformations, such as its aldol additions or metal-catalyzed reactions. mdpi.com

The study of this compound's thermal decomposition has already benefited from such advanced methods. Researchers have used matrix isolation infrared spectroscopy and real-time ultraviolet photoelectron spectroscopy to identify the simultaneous production of multiple decomposition products, including CH₂NH, CH₂CO, and HCN. researchgate.net Applying a broader range of in situ and operando techniques will be crucial for understanding the structure-performance relationships of catalysts used in this compound chemistry and for rationally designing more efficient synthetic processes. researchgate.netaspbs.com

| Spectroscopic Technique | Application Area | Information Gained |

| Matrix Isolation Infrared Spectroscopy | Thermal Decomposition | Identification of multiple decomposition products (e.g., CH₂NH, CH₂CO, HCN, CO, N₂). researchgate.net |

| Real-Time Ultraviolet Photoelectron Spectroscopy | Thermal Decomposition | Probing electronic structure and identifying products formed during pyrolysis. researchgate.netacs.org |

| In Situ ATR-FTIR | Reaction Monitoring | Real-time tracking of reactant, product, and intermediate concentrations; reaction kinetics. mdpi.comyoutube.com |

| In Situ DRIFTS | Heterogeneous Catalysis | Monitoring of surface species on a catalyst under reaction conditions. youtube.com |

Development of High-Throughput Synthetic Methodologies

High-throughput experimentation (HTE) is a powerful strategy for accelerating chemical discovery and process optimization. nih.gov This approach involves conducting large numbers of experiments in parallel, often in microtiter plate formats (e.g., 96-well plates), to rapidly screen reaction conditions, catalysts, or substrates. nih.govspirochem.com

In the context of azido (B1232118) compounds, HTE is particularly relevant for the rapid synthesis of chemical libraries for drug discovery. nih.gov A key challenge has been the development of robust methods to create diverse libraries of azide-containing building blocks. nih.gov Researchers have successfully developed high-throughput strategies for synthesizing large azide (B81097) libraries suitable for direct use in "click" chemistry and subsequent biological screening. nih.govresearchgate.net One reported workflow highlights a traceless solid-phase synthesis approach to generate a 325-member azide library with high simplicity and product purity. researchgate.net

Applying these HTE principles to reactions involving this compound could dramatically accelerate the discovery of new transformations and the optimization of existing ones. For example, HTE could be used to quickly screen a wide array of catalysts, solvents, and bases for the asymmetric aldol reaction or to explore the scope of a novel metal-catalyzed C-C bond activation. nih.gov The integration of parallel synthesis platforms with rapid analytical techniques is essential for making this approach a routine tool in this compound research. spirochem.com

Synergistic Computational and Experimental Investigations

The synergy between computational modeling and experimental work is a cornerstone of modern chemical research, and this is particularly true for understanding the complex reactivity of this compound. Theoretical calculations, especially those using Density Functional Theory (DFT), provide invaluable insights into reaction mechanisms, transition state structures, and the origins of stereoselectivity that can be difficult to access through experiments alone.

This combined approach has been exceptionally fruitful in elucidating the thermal decomposition of this compound. nih.govresearchgate.net Experimental flash pyrolysis studies identified the products, while ab initio calculations clarified the underlying mechanisms, transition states, and competing reaction channels. nih.gov For example, calculations showed that the decomposition of azidoacetic acid, a related compound, proceeds via a concerted reaction through a five-membered transition state. acs.org

In the field of asymmetric catalysis, computational studies have been used to understand the stereocontrol in reactions involving azido-functionalized carbonyls. DFT calculations helped to rationalize the remarkable stereoselectivity observed in the nickel(II)-catalyzed reaction of an N-azidoacetyl thioimide by modeling the addition of a nickel(II) enolate to an oxocarbenium intermediate. ub.edu Similarly, DFT has been used to determine the preferred coordination modes of this compound to metal ions, revealing that it can act as a bidentate ligand, a finding that complements experimental mass spectrometry data. researchgate.net Future research will continue to leverage this powerful synergy to not only explain experimental observations but also to predict new reactivity and guide the design of new catalysts and reactions for this compound.

常见问题

Q. What are the established synthetic routes for azidoacetone, and how can purity be optimized?

this compound is synthesized via nucleophilic substitution of chloroacetone with sodium azide (NaN₃). Key steps include maintaining anhydrous conditions and controlled temperature to avoid side reactions (e.g., formation of diazo byproducts). Purity is achieved through vacuum distillation and characterization by IR spectroscopy to confirm the azide stretch (~2100 cm⁻¹) . For reproducibility, reaction progress should be monitored via TLC, and stoichiometric ratios (1:1.2 chloroacetone:NaN₃) must be strictly followed to minimize unreacted starting materials .

Q. How can this compound’s vibrational modes be characterized experimentally?

Matrix-isolation FTIR spectroscopy in neon or argon matrices is the gold standard for resolving this compound’s vibrational modes. The asymmetric N₃ stretch appears at ~2140 cm⁻¹, while the symmetric stretch occurs at ~1320 cm⁻¹. Band splittings in the 700–1100 cm⁻¹ region (e.g., C-N and C=O stretches) are critical for distinguishing conformers. Experimental data should be compared with DFT-calculated spectra to validate assignments .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s regioselectivity in organocatalytic [3+3] cycloadditions?

this compound reacts selectively at the α-carbon in iminium ion-activated systems due to electronic polarization of the carbonyl group. Computational studies suggest the azide’s nucleophilicity is enhanced at the α-position, enabling aldol cyclization to form aminocyclitols. Stereocontrol is achieved using chiral prolinol silyl ether catalysts, which stabilize transition states via hydrogen bonding .

Q. How do discrepancies between experimental and computational IR spectra of this compound arise, and how can they be resolved?

Discrepancies often stem from Fermi resonances and matrix effects. For example, the asymmetric N₃ stretch in argon matrices splits into multiple peaks due to interactions with matrix atoms. DFT simulations (B3LYP/6-311++G**) must account for anharmonic corrections and solvent/matrix interactions. Comparative analysis of neon (inert) vs. nitrogen (reactive) matrices can isolate environmental effects .